

# Application Notes: N-Boc-N-bis(PEG3-OH)

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## Compound Focus: N-Boc-N-bis(PEG3-OH)

CAS No.: 2093154-01-7

Cat. No.: S536798

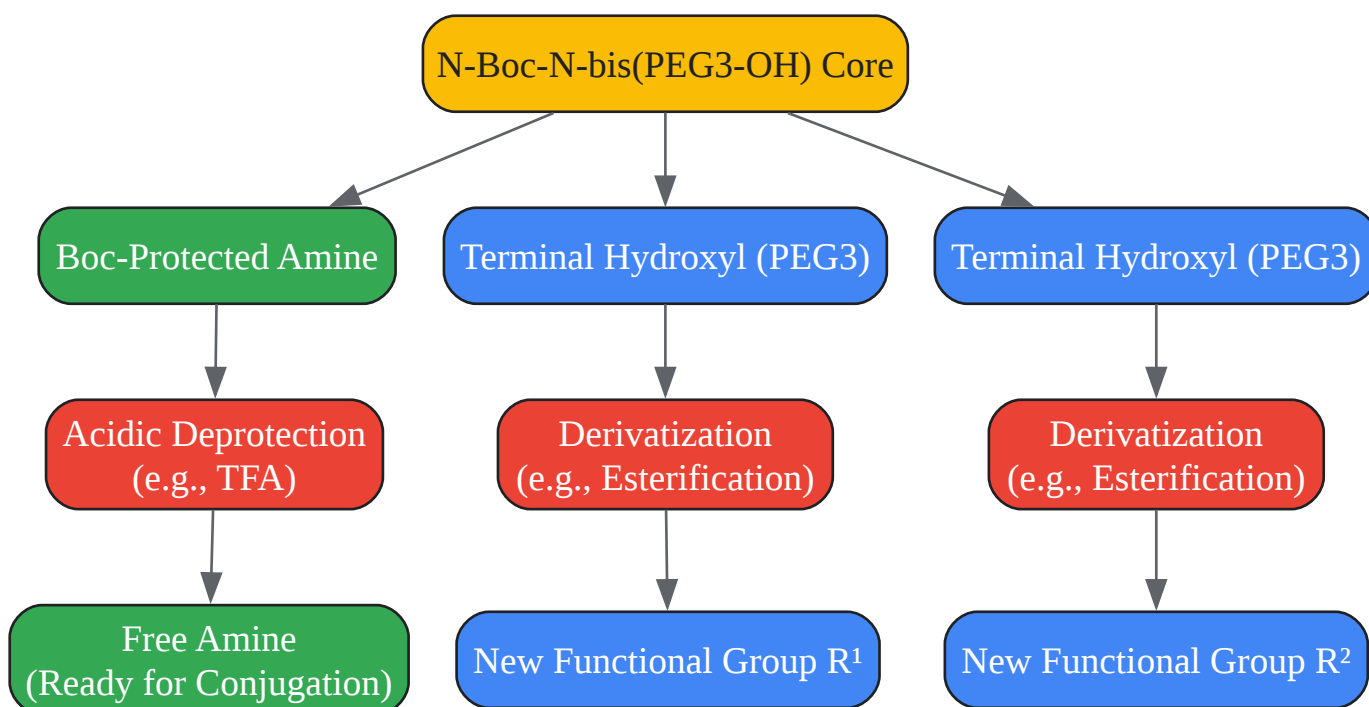
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**1. Introduction to the Compound N-Boc-N-bis(PEG3-OH)** (CAS: 2093154-01-7) is a multifunctional, branched polyethylene glycol (PEG) linker. Its structure features a central amine group protected by a *tert*-butyloxycarbonyl (Boc)\* group and two identical PEG3 spacer arms, each terminated with a hydroxyl (-OH) group [1] [2]. This design provides orthogonal reactivity: the Boc group can be cleanly removed under mild acidic conditions to reveal a free amine, while the two hydroxyl groups can be separately functionalized or derivatized [3] [2]. The incorporation of PEG spacers enhances the aqueous solubility of conjugates, reduces immunogenicity, and improves pharmacokinetic profiles, making it highly valuable in biopharmaceutical development [4].

**2. Physicochemical Properties** The fundamental properties of **N-Boc-N-bis(PEG3-OH)** are summarized in the table below.

Property	Specification
CAS Number	2093154-01-7 [1] [2]
Molecular Formula	C <sub>21</sub> H <sub>43</sub> NO <sub>10</sub> [2]
Molecular Weight	469.57 g/mol [2]
Purity	≥95% [2]
Key Functional Groups	1x Boc-protected amine, 2x Terminal hydroxyls [1]

**3. Key Applications in Drug Development** This linker's structure makes it a versatile building block for creating complex molecular architectures. The following diagram illustrates its core structure and functionalization logic.



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- **PROTACs Synthesis:** This compound serves as a foundational PEG-based linker in the synthesis of **PROTACs** (Proteolysis Targeting Chimeras) [5]. Its branched structure is ideal for connecting an E3 ubiquitin ligase ligand to a target protein ligand, creating a molecule that can selectively tag pathogenic proteins for degradation by the cell's natural proteasome system [5].
- **Polymer & Biomaterial Modification:** The dual hydroxyl groups allow this linker to be incorporated into polymers or hydrogels as a cross-linking agent or to introduce functional handles [2]. PEG hydrogels are widely used in medical devices for surgical sealing, hemostasis, and as absorbable anti-adhesion barriers [4].
- **Drug Delivery Systems:** It can be used as a core component in designing drug conjugates and advanced delivery systems [2]. The PEG arms provide a hydration shell that prolongs circulation time, while the functional groups enable the covalent attachment of drug molecules and targeting ligands.

**4. GMP-Grade Considerations** For therapeutic development, the transition to Good Manufacturing Practice (GMP)-grade materials is critical. One supplier, BroadPharm, explicitly states that GMP-grade **N-Boc-N-bis(PEG3-OH)** is available upon inquiry [1]. GMP-grade production ensures:

- **Strict Quality Control:** Adherence to rigorous specifications for identity, purity, and stability.

- **Documentation:** Comprehensive documentation, including a Certificate of Analysis (CoA) and extensive batch records.
- **Regulatory Support:** Materials are produced in a manner suitable for use in clinical trials and commercial products.

## Experimental Protocols

### Protocol 1: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to generate the free amine intermediate, which is a crucial first step in many conjugation strategies.

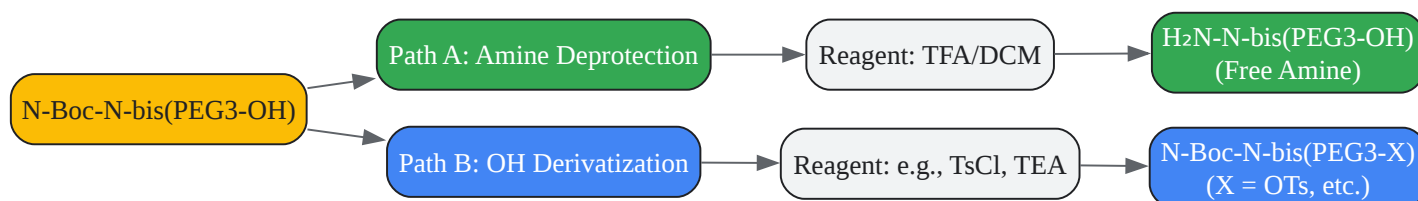
- **Principle:** The *tert*-butyl carbamate (Boc) group is stable to bases and nucleophiles but is cleaved under mild acidic conditions, producing a free amine, carbon dioxide, and isobutylene [6].
- **Reagents:**
  - **N-Boc-N-bis(PEG3-OH)**
  - Trifluoroacetic Acid (TFA)
  - Dichloromethane (DCM)
  - Diethyl ether or cold pentane (for precipitation)
- **Procedure:**
  - Dissolve **N-Boc-N-bis(PEG3-OH)** in a minimal volume of DCM.
  - Add a 20-50% volume of TFA to the solution with stirring at room temperature.
  - Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
  - Once complete, concentrate the reaction mixture under a stream of nitrogen or under reduced pressure to remove excess TFA and DCM.
  - Triturate the resulting oil or solid with cold diethyl ether or pentane to precipitate the deprotected product (as the TFA salt).
  - Isolate the product by filtration or centrifugation and dry under vacuum.
- **Validation & Analysis:**
  - Confirm successful deprotection by **LC-MS** (loss of the Boc group's mass fragment of 100 Da).
  - Characterize the product by **<sup>1</sup>H-NMR** in DMSO-*d*<sub>6</sub>, observing the disappearance of the characteristic *tert*-butyl singlet at ~1.4 ppm and the appearance of amine salts.

### Protocol 2: Derivatization of Hydroxyl Groups

The terminal hydroxyl groups can be converted into other reactive functionalities. This protocol outlines a general activation strategy.

- **Principle:** Hydroxyl groups are relatively nucleophilic and can be converted into better leaving groups, such as tosylates or mesylates, or activated for nucleophilic substitution.
- **Reagents:**
  - **N-Boc-N-bis(PEG3-OH)** (or its deprotected version)
  - 4-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
  - Triethylamine (TEA), in anhydrous Tetrahydrofuran (THF)
  - Ice-water bath
- **Procedure:**
  - Dissolve the PEG compound in anhydrous THF under an inert atmosphere and cool to 0°C.
  - Add triethylamine (2.2 equivalents per OH group), followed by the slow addition of TsCl or MsCl (2.2 equivalents per OH group).
  - Allow the reaction to warm to room temperature and stir for 4-12 hours.
  - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product (e.g., N-Boc-N-bis(PEG3-OTs)) by flash chromatography.
- **Validation & Analysis:**
  - Confirm conversion by **TLC** or **HPLC**.
  - Analyze the final product by **<sup>1</sup>H-NMR** for the characteristic aromatic protons of the tosylate group (~7.3-7.8 ppm) or the singlet for the mesylate methyl group (~3.0 ppm).

The workflow below summarizes the two key chemical transformation pathways for this linker.



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## References

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